2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide can involve multiple steps, starting from commercially available reagents. Typical procedures might include:
Formation of the Pyrazolopyrimidine Core: : Using a condensation reaction between hydrazine derivatives and 1,3-diketones under controlled temperature.
Tolyl and Trifluoromethoxyphenyl Group Introduction: : Utilizing electrophilic substitution or coupling reactions.
Final Acetamide Formation: : Through amidation reactions with corresponding amines.
Industrial Production Methods: On an industrial scale, the production might leverage more cost-effective reagents, improved catalytic systems, and optimized reaction conditions to ensure high yield and purity. This can involve flow chemistry techniques, advanced purification methods such as high-performance liquid chromatography (HPLC), and stringent quality controls to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Using reducing agents like sodium borohydride, specific functional groups within the molecule can be reduced.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, modifying the pyrazolopyrimidine core or its substituents.
Common Reagents and Conditions
Oxidation: : Typical reagents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in solvents like methanol or ether.
Substitution: : Halogenated compounds or nitrosyl halides in organic solvents.
Major Products: The major products from these reactions depend on the functional groups targeted and the conditions used, often leading to derivatives that retain the core structure but with varied substituents.
Scientific Research Applications
2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide finds extensive use in:
Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Its derivatives might act as bioactive agents influencing biological pathways.
Medicine: : Potential use as a therapeutic agent due to its interaction with specific enzymes or receptors.
Industry: : Possible applications in the development of new materials or as an additive in various formulations.
Mechanism of Action
The compound’s mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors, modulating their activity. It may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it could inhibit a key enzyme involved in a disease process, reducing disease symptoms or progression.
Comparison with Similar Compounds
Compared to other similar pyrazolopyrimidine derivatives, 2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide stands out due to:
Unique Substituent Profile: : The presence of the o-tolyl and trifluoromethoxyphenyl groups.
Enhanced Stability: : Its specific chemical structure might offer greater stability under various conditions.
Diverse Biological Activity: : Unique interactions with biological targets.
Similar Compounds
2-(4-oxo-1-(phenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide.
2-(4-oxo-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide.
This should give you a solid overview of the compound and its various facets. Anything else you’d like to delve into further?
Properties
IUPAC Name |
2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O3/c1-13-4-2-3-5-17(13)29-19-16(10-26-29)20(31)28(12-25-19)11-18(30)27-14-6-8-15(9-7-14)32-21(22,23)24/h2-10,12H,11H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXMSCFNVJFJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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